molecular formula C25H21FN4O2 B11036028 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11036028
M. Wt: 428.5 g/mol
InChI Key: QPBADGMFHNMSAE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, often referred to as Compound A , is a complex organic molecule with a fused heterocyclic structure. Let’s break down its name:

    N-(4-fluorophenyl): Indicates a fluorine-substituted phenyl group attached to the nitrogen atom.

    4-(4-methoxyphenyl): Refers to a methoxy-substituted phenyl group at the 4-position.

    2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Describes the core structure, which combines features of pyrimidine, benzimidazole, and carboxamide.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound A, but one common approach involves the condensation of appropriate precursors. For example:

    Condensation of 4-aminobenzimidazole: with yields an intermediate.

  • The intermediate undergoes cyclization with 2-methyl-4,6-dioxo-1,4-dihydropyrimidine to form Compound A.

Industrial Production:: In industry, Compound A is synthesized using efficient and scalable methods. These processes often involve high-yielding reactions and optimized conditions to meet production demands.

Chemical Reactions Analysis

Compound A participates in various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group leads to the formation of the corresponding amine.

    Substitution: Halogenation or other substitution reactions occur at the phenyl rings. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and halogen sources (e.g., Br₂).

Major products:

    Carboxylic acid derivative: Formed upon oxidation.

    Amine derivative: Resulting from reduction.

Scientific Research Applications

Compound A finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific molecular targets.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The precise mechanism of action remains an active area of research. studies suggest that Compound A may interact with specific receptors or enzymes, modulating cellular processes. Further investigations are needed to elucidate its exact targets and pathways.

Comparison with Similar Compounds

Compound A stands out due to its fused heterocyclic structure, combining features from both pyrimidine and benzimidazole. Similar compounds include:

    Benzimidazoles: Share the benzimidazole core but lack the pyrimidine moiety.

    Pyrimidines: Lack the benzimidazole ring system.

    Carboxamides: May have similar functional groups but lack the fused heterocyclic structure.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H21FN4O2/c1-15-22(24(31)28-18-11-9-17(26)10-12-18)23(16-7-13-19(32-2)14-8-16)30-21-6-4-3-5-20(21)29-25(30)27-15/h3-14,23H,1-2H3,(H,27,29)(H,28,31)

InChI Key

QPBADGMFHNMSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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